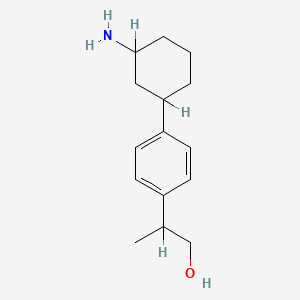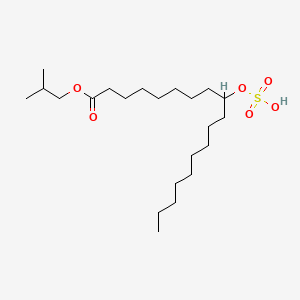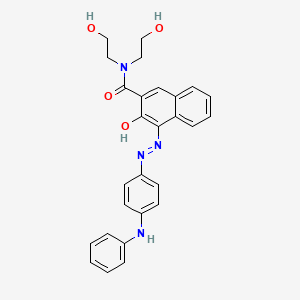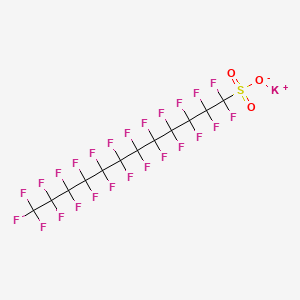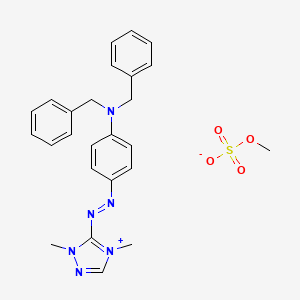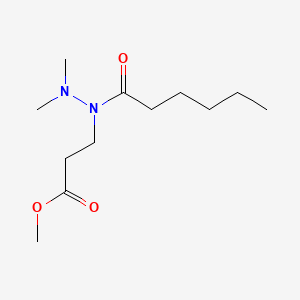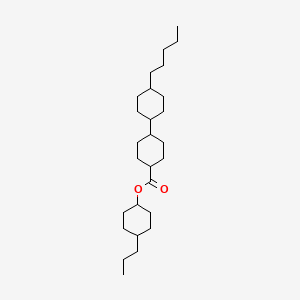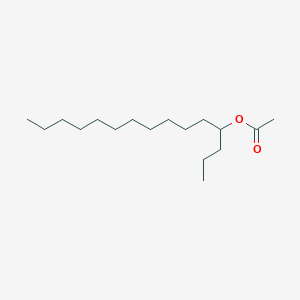
4-Acetoxypentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxypentadecane is an organic compound with the molecular formula C17H34O2. It is an ester derivative of pentadecanol, characterized by the presence of an acetoxy group attached to the fourth carbon of the pentadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetoxypentadecane can be synthesized through the esterification of pentadecanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetoxypentadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pentadecanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding pentadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: Pentadecanol and acetic acid.
Oxidation: Pentadecanoic acid or pentadecanone.
Reduction: Pentadecanol.
Applications De Recherche Scientifique
4-Acetoxypentadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism of action of 4-acetoxypentadecane involves its interaction with biological membranes and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and pentadecanol, which can interact with cellular components. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Acetoxytetradecane: Similar structure but with one less carbon atom.
4-Acetoxyhexadecane: Similar structure but with one more carbon atom.
Pentadecanol: The alcohol precursor of 4-acetoxypentadecane.
Uniqueness: this compound is unique due to its specific chain length and the presence of the acetoxy group at the fourth carbon. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
60826-33-7 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
pentadecan-4-yl acetate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(14-5-2)19-16(3)18/h17H,4-15H2,1-3H3 |
Clé InChI |
NXQQPFMQBLJHRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
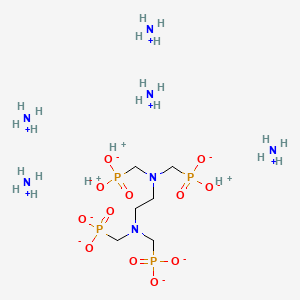

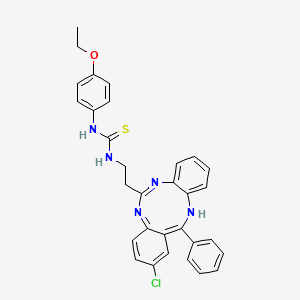
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
